2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a cyclobutane ring substituted with a methoxyphenylamino group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol typically involves the reaction of 2-methoxyaniline with cyclobutanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic addition to the carbonyl group of cyclobutanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products Formed
Oxidation: Formation of 2-[(2-Methoxyphenyl)amino]cyclobutanone.
Reduction: Formation of 2-[(2-Methoxyphenyl)amino]cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives depending on the reagent used.
Scientific Research Applications
2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol: Similar structure but with the methoxy group in a different position.
2-[(2-Hydroxyphenyl)amino]cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s electronic properties and its interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(2-methoxyanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNVFNQMICZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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